N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiadiazole ring, and a benzylsulfonyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by reacting 3,4-dihydroxybenzaldehyde with dibromomethane in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide .
- (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide .
Uniqueness
N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a benzodioxole moiety, a thiadiazole ring, and a benzylsulfonyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c21-15(12-6-7-13-14(8-12)25-10-24-13)18-16-19-17(20-26-16)27(22,23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYJWMFMGLVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=NS3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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